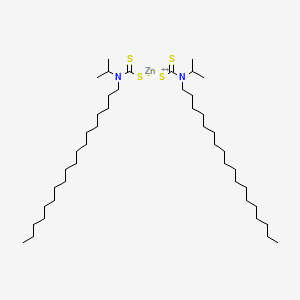

Zinc isopropyloctadecyldithiocarbamate

Description

Zinc dithiocarbamates are coordination compounds formed by the reaction of zinc salts with dithiocarbamic acid derivatives. These compounds are widely used as accelerators in rubber vulcanization, stabilizers in polymers, and antimicrobial agents. Their general formula is $[(R2NCS2)_2Zn]$, where $R$ represents organic substituents that significantly influence their physical and chemical properties.

For this analysis, we focus on structurally related zinc dithiocarbamates from authoritative sources, including zinc diethyldithiocarbamate (ZDEC), zinc dimethyldithiocarbamate, and zinc di-n-butyldithiocarbamate .

Properties

CAS No. |

33516-09-5 |

|---|---|

Molecular Formula |

C44H88N2S4Zn |

Molecular Weight |

838.8 g/mol |

IUPAC Name |

zinc;N-octadecyl-N-propan-2-ylcarbamodithioate |

InChI |

InChI=1S/2C22H45NS2.Zn/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(21(2)3)22(24)25;/h2*21H,4-20H2,1-3H3,(H,24,25);/q;;+2/p-2 |

InChI Key |

XIRMSEKPPCLFNS-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)[S-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc isopropyloctadecyldithiocarbamate typically involves the reaction of zinc salts with isopropyloctadecyldithiocarbamate ligands. One common method is to react zinc chloride with sodium isopropyloctadecyldithiocarbamate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is precipitated out, filtered, and dried.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then subjected to purification processes such as recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Zinc isopropyloctadecyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

Substitution: It can undergo substitution reactions where the dithiocarbamate ligands are replaced by other ligands.

Decomposition: At high temperatures, it decomposes to release zinc sulfide and organic by-products.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.

Substitution Reagents: Halides and other nucleophiles can be used for substitution reactions.

Decomposition Conditions: High temperatures (above 200°C) are typically required for decomposition.

Major Products

Oxidation: Zinc oxide and organic sulfides.

Substitution: New zinc complexes with different ligands.

Decomposition: Zinc sulfide and various organic compounds.

Scientific Research Applications

Zinc isopropyloctadecyldithiocarbamate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.

Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

Industry: Widely used in the rubber industry as an accelerator for vulcanization, improving the mechanical properties of rubber products.

Mechanism of Action

The mechanism of action of zinc isopropyloctadecyldithiocarbamate involves its ability to coordinate with metal ions and organic molecules. The dithiocarbamate ligands provide a strong binding affinity to metals, which can enhance catalytic activity in various reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Research Findings and Methodological Insights

Analytical Techniques

Studies on zinc dithiocarbamates often employ spectrophotometric or electrochemical detection after complexation. For example, diethyl dithiocarbamate-zinc complexes are extracted into chloroform for quantitative analysis, demonstrating substituent-dependent extraction efficiency .

Stability and Environmental Impact

- Thermal Degradation : Dimethyl derivatives exhibit higher decomposition temperatures (e.g., 257°C), making them suitable for high-heat applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.